molecular formula C6H16ClN3O3S B13537577 N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride

N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride

Cat. No.: B13537577
M. Wt: 245.73 g/mol
InChI Key: FTEMZNROROFMCE-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)morpholine-4-sulfonamide hydrochloride is a synthetic organic compound featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked to a sulfonamide group. The sulfonamide is further substituted with a 2-aminoethylamine chain, and the compound exists as a hydrochloride salt.

Properties

Molecular Formula

C6H16ClN3O3S

Molecular Weight

245.73 g/mol

IUPAC Name

N-(2-aminoethyl)morpholine-4-sulfonamide;hydrochloride

InChI

InChI=1S/C6H15N3O3S.ClH/c7-1-2-8-13(10,11)9-3-5-12-6-4-9;/h8H,1-7H2;1H

InChI Key

FTEMZNROROFMCE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)NCCN.Cl

Origin of Product

United States

Preparation Methods

Synthesis of N-(2-aminoethyl)morpholine Core

A patented method describes the synthesis of N-(2-aminoethyl)morpholine, a key intermediate structurally related to the sulfonamide target, through a four-step process involving protection, sulfonylation, nucleophilic substitution, and catalytic hydrogenation:

Step Reagents & Conditions Description
S1 Ethanolamine + benzyl chloroformate (Cbz-Cl) in dichloromethane under alkaline condition Formation of Cbz-protected ethanolamine intermediate
S2 Intermediate 1 + 4-tosyl chloride (Ts-Cl) in dichloromethane under alkaline condition Introduction of tosyl group yielding intermediate 2
S3 Intermediate 2 + morpholine in acetonitrile at 60-90°C for 2-4 hours Nucleophilic substitution to form intermediate 3
S4 Intermediate 3 + catalytic hydrogenation with palladium on carbon in methanol at 20-25°C, 1-2 atm H2 for 4-8 hours Removal of protecting groups to yield N-(2-aminoethyl)morpholine

This method achieves high purity and yield by carefully controlling molar ratios, temperature, and reaction times, followed by aqueous and organic phase workups to isolate intermediates and final product.

Formation of Hydrochloride Salt

To obtain the hydrochloride salt of N-(2-aminoethyl)morpholine-4-sulfonamide, the free base is treated with hydrochloric acid:

  • Procedure:
    The sulfonamide free base is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate), and anhydrous hydrogen chloride gas or hydrochloric acid solution is added dropwise under stirring.

  • Conditions:
    The reaction is typically performed at ambient temperature, and the salt precipitates out or remains in solution depending on concentration and solvent.

  • Isolation:
    The hydrochloride salt is isolated by filtration if precipitated, or by solvent evaporation and drying under vacuum to yield a stable, crystalline salt form.

This salt formation step enhances compound stability, solubility, and ease of handling for pharmaceutical applications.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Purpose Key Notes
1 Protection of ethanolamine Benzyl chloroformate, dichloromethane, alkaline Protect amine for selective reactions Alkali base critical to maintain reaction
2 Sulfonylation 4-tosyl chloride or sulfonyl chloride, alkaline, DCM Introduce sulfonyl group Water/dilute acid wash removes impurities
3 Nucleophilic substitution Morpholine, acetonitrile, 60-90°C Attach morpholine moiety Reaction time 2-4 hours for completion
4 Catalytic hydrogenation Pd/C catalyst, methanol, 20-25°C, 1-2 atm H2 Remove protecting groups 4-8 hours reaction time
5 Sulfonamide formation Sulfonyl chloride, base, low temp Form sulfonamide bond Controlled addition prevents side reactions
6 Hydrochloride salt formation HCl gas or solution, ethanol Form stable salt Crystallization or solvent evaporation

Analytical and Purity Considerations

  • Purity assessment: High-performance liquid chromatography (HPLC) is used to confirm purity >99% for intermediates and final products.
  • Moisture content: Controlled below 1% to ensure stability.
  • Residual solvents: Typically controlled to ppm levels by distillation and drying.
  • Yield: Reported yields for related morpholine derivatives exceed 85%, indicating efficient processes.

Research and Development Insights

  • The preparation methods leverage classical organic synthesis techniques, including protection/deprotection strategies, nucleophilic substitutions, and catalytic hydrogenation.
  • Sulfonamide introduction is a well-established modification to enhance biological activity, solubility, and receptor affinity, as seen in H4 receptor ligands and other pharmacologically active compounds.
  • Industrial scale synthesis protocols emphasize solvent recovery, pH control, and temperature regulation to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various cellular processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with two structurally related molecules from the literature:

Compound Structure Molecular Weight Key Functional Groups Reported Applications
N-(2-aminoethyl)morpholine-4-sulfonamide hydrochloride Morpholine ring, sulfonamide, aminoethylamine chain Not explicitly provided (estimated ~265–280 g/mol) Sulfonamide (electron-withdrawing), tertiary amine (morpholine), primary amine (aminoethyl) Limited data; inferred potential as a ligand or intermediate
Cyclam derivatives substituted with N-(2-aminoethyl)propane-1,3-diamine (e.g., from [16,17]) Cyclam macrocycle (14-membered tetraazamacrocycle), propane-1,3-diamine pendant arm ~400–500 g/mol (varies by substitution) Macrocyclic amine, secondary/primary amines Anti-HIV-1 activity via viral entry inhibition; phthaloyl-protected synthesis
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride () Nitrobenzene ring, sulfonamide, aminoethylamine chain 281.72 g/mol Nitro group (electron-withdrawing), sulfonamide, primary amine Catalogued as a life science reagent; no explicit bioactivity reported
Key Observations:
  • Morpholine vs.
  • Sulfonamide Substituents : The nitrobenzene-sulfonamide in introduces strong electron-withdrawing effects, which may enhance reactivity in nucleophilic substitution reactions compared to the morpholine analog’s electron-rich environment. This difference could influence applications in synthesis or drug design .

Biological Activity

N-(2-aminoethyl)morpholine-4-sulfonamide hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(2-aminoethyl)morpholine-4-sulfonamide hydrochloride, often referred to as a sulfonamide derivative, has the following chemical properties:

  • Molecular Formula : C6H14N2O2S·HCl
  • Molecular Weight : 194.72 g/mol
  • CAS Number : 2038-03-1

The compound features a morpholine ring linked to an aminoethyl group and a sulfonamide moiety, which is critical for its biological activity.

The biological activity of N-(2-aminoethyl)morpholine-4-sulfonamide hydrochloride can be attributed to its interaction with various biological targets:

  • Histamine H4 Receptor (H4R) : Research indicates that sulfonamide analogues exhibit high affinity for the H4R and act as inverse agonists. This interaction is crucial in modulating inflammatory responses and may have therapeutic implications in conditions like asthma and allergic reactions .
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties, particularly against certain bacterial strains. This is attributed to its ability to inhibit bacterial growth through interference with folic acid synthesis pathways, similar to other sulfonamides .
  • Antiparasitic Effects : Preliminary studies suggest that derivatives of this compound may possess antiparasitic activity against protozoan infections such as trypanosomiasis. The mechanism appears to involve disruption of metabolic processes in the parasites .

Table 1: Summary of Biological Activities

Activity TypeTarget/OrganismObserved EffectReference
Histamine H4RHuman cellsInverse agonism; modulation of inflammatory response
AntimicrobialVarious bacterial strainsInhibition of growth
AntiparasiticTrypanosomesDisruption of metabolic processes

Case Studies

  • Histamine H4 Receptor Modulation : A study evaluated various sulfonamide derivatives for their affinity to the H4R. N-(2-aminoethyl)morpholine-4-sulfonamide hydrochloride was identified as a potent inverse agonist, suggesting its potential use in treating allergic and inflammatory diseases .
  • Antimicrobial Testing : In vitro testing against Gram-positive and Gram-negative bacteria demonstrated that the compound inhibited bacterial growth effectively at low micromolar concentrations. These findings support further exploration into its use as an antibacterial agent .
  • Antiparasitic Efficacy : In a model of trypanosomiasis, derivatives of N-(2-aminoethyl)morpholine were tested for their ability to reduce parasitemia in infected mice. Results indicated significant efficacy, warranting additional studies on their pharmacokinetics and safety profiles .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(2-aminoethyl)morpholine-4-sulfonamide hydrochloride, and what key reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between morpholine-4-sulfonyl chloride and ethylenediamine derivatives. Critical parameters include:

  • Solvent choice : Dichloromethane or ether for controlled reactivity .
  • Temperature : Room temperature to avoid side reactions (e.g., decomposition of the sulfonyl chloride) .
  • Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to amine to minimize impurities .
    • Analytical Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and confirm purity by HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

  • Key Techniques :

  • HPLC : Quantify impurities using a mobile phase of 0.1% formic acid in water and acetonitrile (85:15), with UV detection at 254 nm .
  • NMR Spectroscopy : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to confirm the morpholine ring (δ 3.6–3.8 ppm) and sulfonamide NH (δ 7.2–7.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak [M+H]⁺ at m/z 295.7 .

Q. What are the primary biological applications of this compound in preclinical research?

  • Research Context :

  • Protein-Ligand Interactions : Acts as a sulfonamide-based probe for studying enzyme inhibition (e.g., carbonic anhydrase) due to its morpholine moiety enhancing solubility .
  • Cellular Uptake Studies : The aminoethyl group facilitates membrane permeability, enabling tracking via fluorescent labeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Strategies :

  • X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structure (e.g., asymmetric unit analysis for hydrogen-bonding patterns) .
  • 2D NMR : Use HSQC and HMBC to assign quaternary carbons and confirm sulfonamide connectivity .
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. What strategies optimize yield in multi-step syntheses involving morpholine-sulfonamide intermediates?

  • Key Approaches :

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
  • Purification : Employ flash chromatography (silica gel, gradient elution with methanol/dichloromethane) to isolate intermediates .
  • Scale-Up Challenges : Mitigate hydrolysis of the sulfonamide group by maintaining pH < 7 during aqueous workups .

Q. How do structural modifications to the morpholine ring alter biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Methylsulfonyl Substitution : Enhances metabolic stability but reduces solubility (logP increase by ~0.5 units) .
  • Ring Expansion : Replacing morpholine with piperazine increases flexibility, affecting binding to rigid enzyme pockets .
    • Experimental Design : Synthesize analogs with varied substituents (e.g., 4-methylmorpholine) and assay against target proteins via SPR (surface plasmon resonance) .

Data Contradiction Analysis

Q. How should discrepancies in impurity profiles between batches be investigated?

  • Protocol :

  • HPLC-MS : Identify unknown peaks by comparing retention times and fragmentation patterns with synthetic byproducts (e.g., ethylenediamine dimers) .
  • Stress Testing : Expose the compound to heat (60°C) and humidity (75% RH) to simulate degradation pathways .
  • Statistical Analysis : Use PCA (principal component analysis) on batch data to isolate process variables (e.g., stirring rate) linked to impurity formation .

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